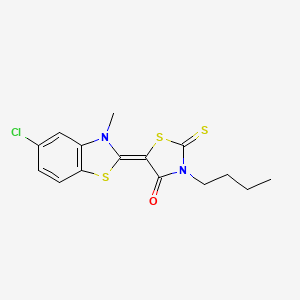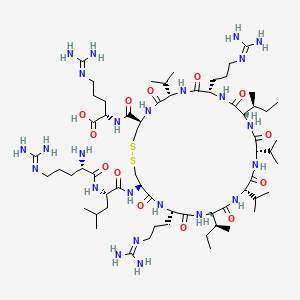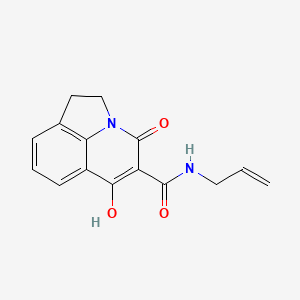![molecular formula C26H18N2O5 B12051164 Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 70654-03-4](/img/structure/B12051164.png)
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves multiple steps. One common method includes the following steps :
Formation of Quaternary Salts: Lepidine is stirred with different phenacyl bromides in acetone at room temperature to obtain quaternary salts.
Reaction with Ethyl Propiolate: These quaternary salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent.
Cyclization: The resulting product undergoes intramolecular cyclization to form the desired pyrroloquinoline derivative.
Analyse Chemischer Reaktionen
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antimalarial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrroloquinoline core structure is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other similar compounds in the pyrroloquinoline family :
- Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Ethyl 1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 5-methyl-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
These compounds share a similar core structure but differ in the position and type of substituents, which can lead to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
70654-03-4 |
|---|---|
Molekularformel |
C26H18N2O5 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
ethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3 |
InChI-Schlüssel |
KXFFSCJIMPISAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)





![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)




